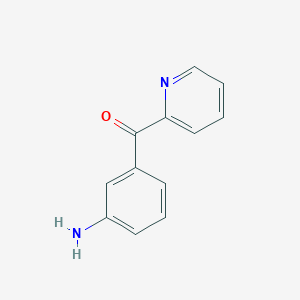

3-(Pyridine-2-carbonyl)aniline

Cat. No. B8695983

Key on ui cas rn:

73742-08-2

M. Wt: 198.22 g/mol

InChI Key: YCDKFSQCLQYJMG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04783472

Procedure details

The 2-(3-aminobenzoyl)pyridine may be prepared as follows: Stannous chloride in the dihydrate form (63 g) is added, at a temperature in the vicinity of 3° C., to a suspension of 2-(3-nitrobenzoyl)pyridine (19 g) in a 3.7N solution (360 cc) of hydrogen chloride in ethanol, in the course of 45 minutes. The suspension obtained is stirred at a temperature in the vicinity of 4° C. for 1 hour and 30 minutes, at a temperature in the vicinity of 20° C. for 1 hour and 30 minutes and then at a temperature in the vicinity of 80° C. for 1 hour and 30 minutes. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. The residue is taken up with distilled water (200 cc). The aqueous solution is adjusted to a pH in the region of 11 by adding an aqueous 10N sodium hydroxide solution at a temperature in the vicinity of 25° C., saturated with sodium chloride and then extracted 3 times with diethyl ether (600 cc in total). The ether extracts are combined, washed 3 times with a saturated aqueous sodium chloride solution (300 cc in total), dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 40° C. A crude product (15.8 g) is obtained, which is chromatographed on an 8 cm diameter column containing silica (0.02-0.045 mm; 500 g). Elution is carried out with a mixture of cyclohexane and ethyl acetate (50:50 by volume) at a pressure of 0.4 bar (40 kPa), collecting 400 cc fractions. The first 7 fractions are discarded. The following 7 fractions are combined and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. 2-(3-Aminobenzoyl) pyridine (12 g) in the form of a red oil is thereby obtained and it is used in the subsequent syntheses.

Name

2-(3-aminobenzoyl)pyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Stannous chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solution

Quantity

360 mL

Type

reactant

Reaction Step Two

[Compound]

Name

dihydrate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:10]=[C:11]([NH:15]C(C2C=CN3C=2CSC3C2C=NC=CC=2)=O)[CH:12]=[CH:13][CH:14]=1)=[O:8].[N+](C1C=C(C=CC=1)C(C1C=CC=CN=1)=O)([O-])=O.Cl>C(O)C>[NH2:15][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][CH:12]=1)[C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:8]

|

Inputs

Step One

|

Name

|

2-(3-aminobenzoyl)pyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1)C(=O)C=1C=C(C=CC1)NC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2

|

Step Two

[Compound]

|

Name

|

Stannous chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

19 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=O)C2=NC=CC=C2)C=CC1

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

360 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

dihydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred at a temperature in the vicinity of 4° C. for 1 hour and 30 minutes, at a temperature in the vicinity of 20° C. for 1 hour and 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension obtained

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at a temperature in the vicinity of 80° C. for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding an aqueous 10N sodium hydroxide solution at a temperature in the vicinity of 25° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

saturated with sodium chloride and then extracted 3 times with diethyl ether (600 cc in total)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed 3 times with a saturated aqueous sodium chloride solution (300 cc in total)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulphate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with decolourizing charcoal (0.5 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A crude product (15.8 g) is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which is chromatographed on an 8 cm diameter column

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing silica (0.02-0.045 mm; 500 g)

|

WASH

|

Type

|

WASH

|

|

Details

|

Elution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is carried out with a mixture of cyclohexane and ethyl acetate (50:50 by volume) at a pressure of 0.4 bar (40 kPa)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting 400 cc fractions

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C=C(C(=O)C2=NC=CC=C2)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |